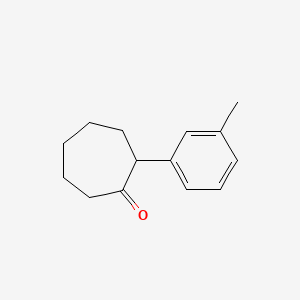

2-(3-Methylphenyl)cycloheptan-1-one

Description

2-(3-Methylphenyl)cycloheptan-1-one is a cyclic ketone featuring a seven-membered cycloheptanone ring substituted at the 2-position with a 3-methylphenyl group. The 3-methylphenyl substituent introduces steric and electronic effects, influencing reactivity, solubility, and crystallinity. Structural characterization of such compounds typically employs NMR, HRMS, and X-ray crystallography .

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-(3-methylphenyl)cycloheptan-1-one |

InChI |

InChI=1S/C14H18O/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3 |

InChI Key |

ZQXUWWVHVPGFFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient purification steps, such as recrystallization or chromatography, to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)cycloheptan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methylphenyl)cycloheptan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)cycloheptan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed studies specific to the intended use of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptanone Derivatives

The following table compares 2-(3-Methylphenyl)cycloheptan-1-one with structurally related cycloheptanones:

Key Observations:

- Substituent Effects: The 3-methylphenyl group in the target compound provides steric bulk but lacks strong electron-donating/withdrawing effects, contrasting with the methoxy group in 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one, which enhances polarity and solubility .

- Crystallinity: Diphenylmethylene-substituted analogs (e.g., 5d) exhibit higher melting points due to π-π interactions, whereas thiophene-containing derivatives (e.g., 5f) may display weaker crystal packing .

- Reactivity: The cycloheptanone ring’s strain influences reactivity in nucleophilic additions or condensations, as seen in the synthesis of Schiff bases and enones .

Non-Cycloheptanone Ketones with 3-Methylphenyl Groups

- 3-Methylmethcathinone (3-MMC): 2-(Methylamino)-1-(3-methylphenyl)propan-1-one shares the 3-methylphenyl motif but features a linear propanone backbone.

- 3-Methyl-N-[2-(3-methylbenzamido)phenyl]benzamide (I): This benzamide derivative demonstrates how the 3-methylphenyl group stabilizes aromatic stacking in crystal structures, as revealed by X-ray diffraction .

Hydrogen Bonding and Crystallinity

Hydrogen-bonding patterns, as analyzed in , influence the physical properties of ketones. For example, the absence of strong hydrogen-bond donors in this compound may result in less defined crystal lattices compared to amides or alcohols .

Research Findings and Implications

- Synthetic Feasibility: The target compound can likely be synthesized via analogous GP4 reactions, with yields comparable to related cycloheptanones (70–85%) .

- Spectroscopic Signatures: Distinct $ ^1H $-NMR shifts for the cycloheptanone CH$_2$ (δ 2.4–2.8) and aromatic protons (δ 7.2–7.5) differentiate it from acyclic ketones like 3-MMC (δ 2.3 for methylamino) .

- Thermal Stability: Cycloheptanones generally exhibit moderate thermal stability, but substituents like thiophene (5f) may reduce this due to ring strain .

Biological Activity

2-(3-Methylphenyl)cycloheptan-1-one is an organic compound characterized by its cycloheptanone structure with a 3-methylphenyl substituent. Its molecular formula is and it has a molecular weight of 188.26 g/mol. The presence of the ketone functional group contributes to its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.

The compound features a unique substitution pattern that influences its chemical reactivity and biological activity. It undergoes several types of reactions, including:

- Oxidation : The ketone group can be oxidized to form carboxylic acids.

- Reduction : The ketone can be reduced to form an alcohol.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions such as nitration and sulfonation.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors, influencing physiological responses.

Pharmacological Studies

Research has identified several potential pharmacological applications for this compound:

- Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Antimicrobial Activity

A study conducted by BenchChem evaluated the antimicrobial properties of various cycloheptanone derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of cycloheptanone derivatives. The study found that this compound reduced pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications for inflammatory disorders .

Cytotoxicity Against Cancer Cells

In a cytotoxicity study involving various cancer cell lines, this compound demonstrated significant growth inhibition against MCF-7 breast cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, highlighting its potential as an anticancer drug .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Description | Notable Biological Activity |

|---|---|---|

| This compound | Cycloheptanone with a 3-methylphenyl group | Antimicrobial, anti-inflammatory, cytotoxic |

| Cyclohexanone | Simple ketone with a cyclohexane ring | Limited biological activity |

| 2-Phenylcyclohexan-1-one | Cyclohexanone derivative with a phenyl group | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.